molecular formula C24H24ClN5O2 B3000223 9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922452-53-7

9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B3000223
CAS No.: 922452-53-7
M. Wt: 449.94
InChI Key: YYYGTEOGKUEFPR-UHFFFAOYSA-N
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Description

9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
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Scientific Research Applications

Neurodegenerative Diseases Treatment

Compounds similar to the specified chemical, particularly those in the tetrahydropyrimido[2,1-f]purinedione family, have shown potential in treating neurodegenerative diseases. These compounds interact with adenosine receptors and inhibit monoamine oxidases, which are drug targets for diseases like Parkinson's and Alzheimer's (Koch et al., 2013). Further research into similar compounds has led to the development of novel classes of potent MAO-B inhibitors, which could be beneficial in managing these diseases (Załuski et al., 2019).

Anticancer Activity

The study of purine-diones, closely related to the chemical , has been an area of interest for developing anticancer treatments. New derivatives of purine-diones have shown significant inhibition activity against certain cancer cell lines, suggesting their potential utility in cancer therapy (Hayallah, 2017).

Anti-inflammatory Properties

Substituted analogues of pyrimidopurinediones, which share a structural similarity with the specified chemical, have demonstrated anti-inflammatory activity. These compounds have shown effectiveness in models of chronic inflammation, comparable to existing anti-inflammatory drugs, suggesting their potential for developing new anti-inflammatory treatments (Kaminski et al., 1989).

Psychotropic Potential

Derivatives of pyrimido[2,1-f]purine-2,4-dione have been evaluated for their psychotropic properties. Compounds in this class have shown affinity for various receptors that are relevant in the context of psychotropic drugs, suggesting their potential application in developing new treatments for mental health disorders (Jurczyk et al., 2004).

Properties

IUPAC Name

9-(3-chloro-4-methylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-15-6-4-7-17(12-15)14-30-22(31)20-21(27(3)24(30)32)26-23-28(10-5-11-29(20)23)18-9-8-16(2)19(25)13-18/h4,6-9,12-13H,5,10-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYGTEOGKUEFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC(=C(C=C5)C)Cl)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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